N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound. This compound is notable for its unique structure combining the benzenesulfonamide group with a pyrazolyl moiety and a benzo[c][1,2,5]thiadiazole unit. Its applications span various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Here is a common synthetic route:
Starting Materials: : The synthesis begins with 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.
Reaction Conditions: : In an inert atmosphere (like nitrogen), the 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide is reacted with a base such as triethylamine, followed by the slow addition of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This reaction is typically carried out in a solvent like dichloromethane, at a controlled temperature (0-5°C), to ensure precise formation.
Purification: : The crude product is then purified using techniques like column chromatography to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and continuous flow chemistry may be employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Converts functional groups into higher oxidation states.
Reduction: : Adds hydrogen to the molecule, reducing functional groups.
Substitution: : Replaces one functional group with another under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate (KMnO₄).
Reduction: : Employs reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Often utilizes nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Converts methyl groups into carboxyl groups.
Reduction: : Produces amines from nitro compounds.
Substitution: : Yields various substituted derivatives.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has a wide range of applications:
Chemistry: : Used as an intermediate in complex organic syntheses.
Biology: : Investigated for its potential biochemical interactions and effects.
Medicine: : Explored for its activity against certain diseases, including cancer.
Industry: : Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors.
Pathways Involved: : Modulates pathways such as signal transduction or cellular metabolism, affecting cellular responses.
Comparison with Similar Compounds
Uniqueness
What sets this compound apart is its unique combination of benzenesulfonamide, pyrazolyl, and benzo[c][1,2,5]thiadiazole moieties, which confer unique chemical and biological properties.
List of Similar Compounds
Benzenesulfonamide Derivatives: : Like sulfamethoxazole.
Pyrazolyl Compounds: : Such as pyrazolone derivatives.
Benzo[c][1,2,5]thiadiazole: : Related compounds used in photonics and electronics.
This comprehensive look at N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide should provide a solid foundation for understanding its properties and applications. Any specific aspect you’d like to explore further?
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-21-17-5-2-3-6-18(17)23(29(21,26)27)14-12-20-28(24,25)16-9-7-15(8-10-16)22-13-4-11-19-22/h2-11,13,20H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGRTDOIGGHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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